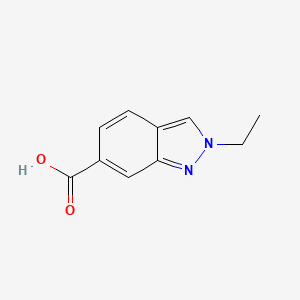

2-Ethylindazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

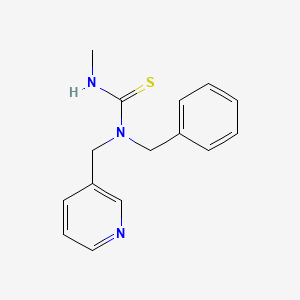

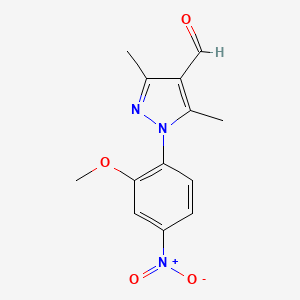

Indazoles are a type of heterocycle that are found in various natural products and drugs . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . The carboxylic acid group (COOH) in “2-Ethylindazole-6-carboxylic acid” suggests that it may have acidic properties.

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve an indazole core with a carboxylic acid group attached. Indazole has a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring . The carboxylic acid group would add polarity to the molecule, potentially allowing for hydrogen bonding .Scientific Research Applications

Antibacterial and Antifungal Activities

Research into N-substituted-3-chloro-2-azetidinones, which are synthesized from compounds structurally related to 2-ethylindazole-6-carboxylic acid, demonstrates significant antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against different fungal species (Chavan & Pai, 2007). Similarly, benzothiazole derivatives, which share a core structural motif with this compound, have been synthesized and shown to exhibit good antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Corrosion Inhibition

Pyranpyrazole derivatives, structurally related to this compound, have been investigated for their corrosion inhibition properties on mild steel, an application critical to industrial maintenance and longevity. These compounds exhibit high efficiency in protecting metal surfaces from corrosion, demonstrating the potential of this compound derivatives in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Molecular Synthesis

In molecular synthesis, compounds related to this compound have been utilized to create a variety of bioactive molecules. For instance, the synthesis of N-substituted phenyl-1H-benzimidazole-5-carbonitriles demonstrates potent activity against Candida species, showcasing the utility of these compounds in synthesizing antifungal agents (Göker, Kuş, Boykin, Yıldız, & Altanlar, 2002).

Proton Transport for Energy Applications

Benzimidazole oligomers, which can be synthesized from precursors like this compound, have been found to significantly promote proton conductivity. This finding is crucial for the development of fuel cells and other energy conversion technologies, indicating the potential of this compound derivatives in renewable energy applications (Persson & Jannasch, 2003).

Safety and Hazards

properties

IUPAC Name |

2-ethylindazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-6-8-4-3-7(10(13)14)5-9(8)11-12/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKMMPQNLANWGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=CC(=CC2=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)

![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)

![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)